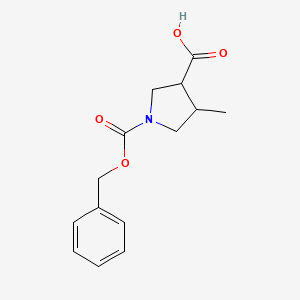

1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid

Description

1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative widely used as a building block in pharmaceutical synthesis. Its structure features a carbobenzyloxy (Cbz) protective group at the pyrrolidine nitrogen and a methyl substituent at the 4-position. The compound exists in stereoisomeric forms, such as (3R,4S)- and (3S,4R)-configurations, with distinct applications in asymmetric synthesis. Key identifiers include:

- CAS No.: 1428243-36-0 (3R,4S) , 1428243-71-3 (3S,4R)

- Molecular Formula: C₁₄H₁₇NO₄

- Molecular Weight: 263.29 g/mol

- Purity: ≥97% (HPLC) in commercial products

- Applications: Intermediate for peptidomimetics, protease inhibitors, and chiral catalysts .

The Cbz group enhances stability during synthetic steps, while the methyl substituent influences steric and electronic properties, modulating reactivity in coupling reactions .

Properties

IUPAC Name |

4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGSNKXBKDVHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901208070 | |

| Record name | 1-(Phenylmethyl) 4-methyl-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-78-3 | |

| Record name | 1-(Phenylmethyl) 4-methyl-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959236-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl) 4-methyl-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid typically involves the protection of the amine group using a carbamate group, such as the benzyloxycarbonyl (Cbz) group . The synthetic route generally includes the following steps:

Protection of the amine group: The amine group of the pyrrolidine ring is protected using CbzCl (benzyloxycarbonyl chloride) in the presence of a base like triethylamine.

Formation of the carboxylic acid: The protected amine is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position of the pyrrolidine ring.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.

Chemical Reactions Analysis

1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid has several applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active pyrrolidine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Steric and Electronic Effects

- 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid : The 4-methyl group increases steric hindrance, reducing unwanted side reactions in nucleophilic substitutions compared to its unmethylated analog (R)-1-Cbz-pyrrolidine-3-carboxylic acid .

- 1-Boc-4-Cbz-amino-pyrrolidine-3-carboxylic acid: Dual Boc/Cbz protection enables orthogonal deprotection strategies, critical for sequential peptide coupling .

Research Findings and Trends

Recent studies highlight the preference for 1-Cbz-4-methyl-pyrrolidine-3-carboxylic acid in enantioselective syntheses, leveraging its rigid pyrrolidine core for chiral induction . In contrast, pyrimidine and pyrazolo-pyridine analogs dominate in target-specific drug discovery due to their heteroaromatic pharmacophores .

Biological Activity

1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid, also known as (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring with a benzyloxycarbonyl (Cbz) group and a carboxylic acid, contributes to its biological activity. This article explores the biological activities associated with this compound, including its pharmacological implications, synthesis methods, and comparative analysis with related compounds.

- Molecular Formula: C₁₄H₁₇NO₄

- Molecular Weight: 263.29 g/mol

- Stereochemistry: (3S,4S) configuration which is crucial for its biological interactions.

The biological activity of 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the Cbz group enhances its lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as a ligand for receptors, influencing signal transduction pathways.

Biological Activity Studies

Research has demonstrated that 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid exhibits notable biological activities:

Antiproliferative Effects

Studies indicate that derivatives of pyrrolidine compounds can exhibit antiproliferative properties. For instance, compounds structurally similar to 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid have shown IC50 values indicating their effectiveness in inhibiting cancer cell growth.

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid | TBD | TBD |

| Related Compound A | 0.56 | HL-60 |

| Related Compound B | 1.0 | U937 |

Note: TBD indicates that specific experimental data needs to be referenced from ongoing studies.

Case Studies

- Curtius Rearrangement Studies : Research involving the Curtius rearrangement of proline derivatives has indicated that modifications at the chiral centers can yield new compounds with enhanced biological activity. The rearrangement process has been evaluated for generating versatile α-amino pyrrolidines which are potential building blocks for drug development .

- Apoptosis Induction : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a mechanism where 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid could be utilized in developing anticancer therapies .

Comparative Analysis

The biological activity of 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid can be contrasted with its enantiomers and related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (3R,4R)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid | Enantiomeric form | Different stereochemistry affecting biological activity |

| (3S,4R)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid | Another enantiomer | Variations in stereochemistry lead to different properties |

| (3S,4S)-1-Boc-pyrrolidine-3-carboxylic acid | Uses a Boc protecting group instead of Cbz | Different protection strategy impacts reactivity |

The stereochemical configuration significantly influences the compound's interaction with biological targets and its overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.